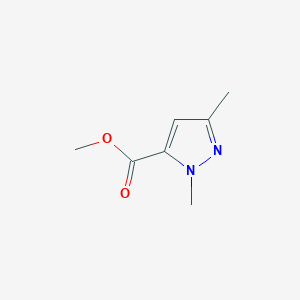

methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)9(2)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQGPXFQWUSRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480979 | |

| Record name | methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-59-6 | |

| Record name | methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS number 10250-59-6

An In-depth Technical Guide to Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive technical overview of this compound (CAS No. 10250-59-6), a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's physicochemical properties, detailed synthesis protocols with mechanistic insights, key applications, and essential safety protocols. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective and safe utilization of this important chemical intermediate.

Core Compound Identification and Properties

This compound is a substituted pyrazole derivative recognized for its utility as a building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a fully substituted pyrazole ring, imparts specific reactivity and stability, making it a valuable intermediate in diverse chemical industries.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of the compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 10250-59-6 | [1][3] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Colorless liquid | [1][4] |

| Density | 1.150 g/mL at 25 °C | [1] |

| Boiling Point | 73-80 °C at 5 mmHg | [1][4] |

| Refractive Index (n20/D) | 1.491 | [1] |

| SMILES | COC(=O)c1cc(C)nn1C | |

| InChI Key | KYQGPXFQWUSRMY-UHFFFAOYSA-N |

Synthesis and Mechanistic Pathways

The synthesis of this compound is most reliably achieved via a two-stage process. This approach ensures high purity and regiochemical control. The overall workflow involves the initial synthesis of the carboxylic acid precursor followed by its esterification.

Stage 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid (CAS 5744-56-9)

The foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6][7] This reaction is a robust and straightforward approach to forming polysubstituted pyrazoles.[6]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) to ethanol.

-

Reagent Addition: While stirring, slowly add methylhydrazine (1.0 eq) to the solution. Causality: This addition should be performed carefully, potentially in an ice bath, as the initial condensation can be exothermic.

-

Cyclization: Add a base, such as sodium ethoxide (1.1 eq), to the mixture. Heat the reaction mixture to reflux for 4-6 hours. Causality: The base deprotonates the intermediate hydrazone, facilitating the intramolecular cyclization and elimination of water to form the pyrazole ring.

-

Saponification: After the initial cyclization to the ethyl ester, add an aqueous solution of sodium hydroxide (2.5 eq) directly to the reaction mixture. Continue to reflux for an additional 2-3 hours. Causality: This in-situ saponification step hydrolyzes the ethyl ester to the corresponding carboxylate salt, which is necessary for the subsequent isolation of the carboxylic acid.

-

Workup and Isolation: Cool the reaction mixture to room temperature and reduce the volume under vacuum to remove most of the ethanol. Dilute the residue with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting materials.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using concentrated hydrochloric acid. Causality: Protonation of the carboxylate salt causes the desired 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to precipitate out of the solution as it is less soluble in acidic water.

-

Purification: Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product (CAS 5744-56-9) can be recrystallized from an ethanol/water mixture if higher purity is required.[8]

Stage 2: Fischer Esterification to Final Product

Fischer esterification is a classic and cost-effective method for converting a carboxylic acid into an ester using an alcohol in the presence of an acid catalyst.[9][10] The reaction is an equilibrium process; therefore, specific conditions are employed to drive it toward the product.[9][11]

Protocol:

-

Reaction Setup: Suspend the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) from Stage 1 in methanol. Causality: Methanol serves as both the reacting alcohol and the solvent. Using it in large excess shifts the reaction equilibrium towards the formation of the methyl ester, maximizing the yield.[10][12]

-

Catalyst Addition: To the suspension in a flask equipped for reflux, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[10][11][12]

-

Reaction: Heat the mixture to reflux and maintain for 5-10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Causality: Neutralization quenches the acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a colorless liquid, can be further purified by vacuum distillation to yield pure this compound.[1]

Applications and Utility

This pyrazole derivative is a versatile intermediate primarily utilized in the synthesis of bioactive molecules for the pharmaceutical and agrochemical sectors.[1]

-

Pharmaceutical Development: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities.[13] This specific compound is explored in the development of novel anti-inflammatory and analgesic drugs.[1]

-

Agrochemical Chemistry: It serves as a crucial building block for various agrochemicals, especially modern fungicides and herbicides that aim to enhance crop protection and yield.[1] It is also used as a reactant in preparing pyrazolyl acrylonitrile derivatives, which have applications as acaricides.[]

-

Material Science: The compound finds use in creating specialty polymers and coatings, where its heterocyclic structure can contribute to improved durability and resistance to environmental factors.[1]

-

Research and Analytical Chemistry: In academic and industrial research, it is used to explore new synthetic pathways and acts as a reagent in certain analytical methods.[1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling this compound.

4.1. GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Hazard Class |

| Warning | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) |

(Data sourced from Sigma-Aldrich[8])

4.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protection:

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[15]

4.3. Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] A recommended storage temperature is between 0-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15]

References

-

Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Gioiello, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. [Link]

-

Chinese Journal of Applied Chemistry. (2022). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. [Link]

-

Götzinger, A. C., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]

-

MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of ethyl diazoacetate and α-methylene carbonyl. [Link]

-

ABL Technology. (n.d.). CAS 10250-59-6 this compound. [Link]

-

Tradeindia. (n.d.). Methyl-1,3-dimethyl-1h-pyrazole-5-carboxylate. [Link]

-

Wokai. (n.d.). Safety Data Sheet. [Link]

-

PubChemLite. (n.d.). This compound (C7H10N2O2). [Link]

-

XiXisys. (2025). GHS 11 (Rev.11) SDS. [Link]

-

ResearchGate. (2025). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Mol-Instincts. (n.d.). 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]

-

J&K Scientific LLC. (2025). Fischer Esterification. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

PubChem. (n.d.). Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. [Link]

-

ResearchGate. (2025). Esterification of pyrazole-3- and 4-carboxylic acids. [Link]

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

- Google Patents. (n.d.).

-

ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Arkivoc. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. [Link]

-

SpectraBase. (n.d.). 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. [Link]

-

ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate|CAS 773136-70-2 [benchchem.com]

- 3. CAS 10250-59-6 | 4H23-1-G0 | MDL MFCD06204177 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Methyl-1,3-dimethyl-1h-pyrazole-5-carboxylate at Best Price in Secunderabad, Telangana | Bhavesh Chem Labs [tradeindia.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 97 5744-56-9 [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

structure elucidation of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the Structure Elucidation of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel compounds. This guide provides a comprehensive, multi-faceted approach to the , a heterocyclic compound representative of a class with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] We will move beyond a simple recitation of data, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. This document is intended for researchers and professionals in the chemical sciences, offering a field-proven framework for validating molecular structures through a self-validating system of orthogonal analytical methods.

Introduction: The Pyrazole Core and the Analytical Challenge

Pyrazole and its derivatives are five-membered heterocyclic scaffolds of immense interest due to their wide array of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[2][3] this compound (CAS No. 10250-59-6) is a specific derivative with the molecular formula C₇H₁₀N₂O₂ and a monoisotopic mass of 154.0742 g/mol .[4]

The unambiguous confirmation of this structure—distinguishing it from potential isomers and impurities—requires a synergistic application of modern spectroscopic techniques. No single method provides a complete picture; rather, the convergence of data from multiple independent analyses provides the highest degree of confidence.[5][6][7][8] This guide will detail the process of obtaining and interpreting the unique spectral "fingerprint" of this molecule.

The Strategic Workflow: An Integrated Spectroscopic Approach

The structure elucidation of a small molecule is a deductive process where each piece of analytical data provides a specific clue to the molecular puzzle. Our strategy relies on three pillars of spectroscopic analysis, each providing orthogonal—yet complementary—information.

-

Mass Spectrometry (MS): Establishes the molecular weight and elemental formula, offering the first crucial piece of evidence. Fragmentation patterns provide initial clues about the molecule's substructures.[6]

-

Infrared (IR) Spectroscopy: Rapidly identifies the functional groups present in the molecule, such as the ester's carbonyl group, confirming key structural features.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive map of the molecule's atomic connectivity. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) experiments reveal the precise arrangement of the carbon-hydrogen framework.[5][9][10]

The relationship between these techniques in our workflow is illustrated below.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and essential step, providing the molecular weight and formula. For this compound, we employ high-resolution mass spectrometry (HRMS) to gain unambiguous elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or a Gas Chromatography (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Analysis: The ions are accelerated through a magnetic field and separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the relative abundance of each ion, generating a mass spectrum.

Data Interpretation and Expected Results

-

Molecular Ion (M⁺•): The spectrum is expected to show a molecular ion peak at an m/z of 154. This adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for C₇H₁₀N₂O₂ is 154.0742, distinguishing it from other potential formulas with the same nominal mass.

-

Fragmentation Pattern: The energy from electron ionization causes the molecular ion to break apart into smaller, characteristic fragments. The study of pyrazole fragmentation reveals common pathways.[11][12][13] For the target molecule, key expected fragments are outlined in the table below.

| m/z Value | Proposed Fragment | Identity of Lost Neutral | Significance |

| 154 | [C₇H₁₀N₂O₂]⁺• | - | Molecular Ion (M⁺•) |

| 123 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Loss of the methoxy group from the ester. |

| 95 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the entire methyl carboxylate group. |

| 82 | [C₄H₆N₂]⁺• | C₃H₄O₂ | Cleavage involving the pyrazole ring and ester. |

| 54 | [C₃H₄N]⁺ | C₄H₆NO₂ | A common fragment from the pyrazole ring cleavage. |

Infrared Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

-

Sample Application: A single drop of the liquid sample (this compound is a liquid at room temperature) is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The background is automatically subtracted.

Data Interpretation and Expected Absorptions

The IR spectrum provides clear, confirmatory evidence for the ester functional group and the aromatic nature of the pyrazole ring.[14][15][16][17]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3120 | C-H Stretch (sp²) | Pyrazole Ring | Confirms the presence of C-H bonds on the aromatic ring. |

| ~2960 | C-H Stretch (sp³) | Methyl Groups | Indicates the presence of the three methyl groups. |

| ~1735 | C=O Stretch | Ester | A strong, sharp, and characteristic peak confirming the ester carbonyl. [14][15][17] |

| ~1550, ~1450 | C=N, C=C Stretch | Pyrazole Ring | Part of the ring "fingerprint," confirming the heterocyclic core.[18] |

| ~1250, ~1100 | C-O Stretch | Ester | Two strong bands characteristic of the ester C-O bonds. [16][19] |

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[5] By analyzing the chemical shifts, integrations, and coupling patterns, we can map out the entire carbon-hydrogen framework.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer. Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, and 2D correlation spectra such as COSY, HSQC, and HMBC.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum reveals four distinct signals, each corresponding to a unique set of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.6 | Singlet | 1H | H-4 | The sole proton on the electron-rich pyrazole ring.[20] |

| ~3.95 | Singlet | 3H | N-CH₃ (Pos. 1) | Deshielded by direct attachment to a nitrogen atom within the aromatic system. |

| ~3.85 | Singlet | 3H | O-CH₃ | Typical chemical shift for protons of a methyl ester. |

| ~2.30 | Singlet | 3H | C-CH₃ (Pos. 3) | Attached to an sp² carbon of the pyrazole ring. |

¹³C NMR (Carbon NMR) Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show all seven unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O | Ester carbonyl carbon, highly deshielded. |

| ~148 | C-5 | Pyrazole ring carbon attached to the ester and N-1. |

| ~141 | C-3 | Pyrazole ring carbon attached to the C-methyl group. |

| ~108 | C-4 | Pyrazole ring carbon bonded to H-4, shielded by the two nitrogen atoms. |

| ~51.5 | O-CH₃ | Carbon of the methyl ester. |

| ~37.0 | N-CH₃ | Carbon of the N-methyl group at position 1. |

| ~13.5 | C-CH₃ | Carbon of the C-methyl group at position 3. |

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would show correlations between the signals at δH 6.6 and δC 108 (H-4/C-4), δH 3.95 and δC 37.0 (N-CH₃), δH 3.85 and δC 51.5 (O-CH₃), and δH 2.30 and δC 13.5 (C-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key expected correlations that lock the structure in place are illustrated below.

Caption: Key HMBC correlations confirming atom connectivity.

Synthesis of Evidence and Final Confirmation

-

MS established the correct molecular formula: C₇H₁₀N₂O₂ .

-

IR confirmed the presence of an ester functional group (C=O at ~1735 cm⁻¹) and an aromatic ring .

-

¹H and ¹³C NMR accounted for every proton and carbon, showing the correct number and type of methyl groups and a single ring proton.

-

HMBC provided the definitive proof of connectivity, linking the N-methyl group to C-5 and the C-methyl group to C-3, confirming the 1,3-dimethyl substitution pattern and the position of the ester at C-5.

The collective, self-validating evidence from these orthogonal techniques allows for the unequivocal structural assignment of the compound as This compound .

Caption: Convergence of evidence for final structure confirmation.

References

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 23-35. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

-

Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116295. [Link]

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

-

El-Shehry, M. F., et al. (2021). Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

-

Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

-

Filarowski, A., et al. (2003). Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Journal of Molecular Structure, 649(1-2), 115-127. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [Link]

-

Bent-Life. (2022). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

-

Bautista-Hernández, C. I., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4981. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

-

nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

-

Wikipedia. (n.d.). Sildenafil. [Link]

-

Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

- Google Patents. (n.d.).

-

PubChemLite. (n.d.). This compound. [Link]

-

Elguero, J., et al. (2013). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. Journal of Molecular Structure, 1050, 125-131. [Link]

-

PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Cikotiene, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3326. [Link]

-

TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

-

Al-Majid, A. M., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2013(1), M786. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. royal-chem.com [royal-chem.com]

- 4. echemi.com [echemi.com]

- 5. jchps.com [jchps.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. BiblioBoard [openresearchlibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. instanano.com [instanano.com]

- 20. modgraph.co.uk [modgraph.co.uk]

The Pyrazole Scaffold: A Privileged Core in Modern Therapeutics

A Technical Guide for Drug Discovery & Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the therapeutic applications of substituted pyrazoles, moving beyond a mere cataloging of activities to a detailed examination of their mechanisms of action, the experimental validation of their efficacy, and the structure-activity relationships that govern their potency. We will delve into the established roles of pyrazoles in anti-inflammatory and anticancer therapies, as well as their significant potential in combating microbial infections and other disease states. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of the pyrazole core in the design of next-generation therapeutics.

Introduction: The Versatility of the Pyrazole Ring

The enduring appeal of the pyrazole moiety in drug discovery stems from its remarkable versatility. The two nitrogen atoms within the ring system can act as both hydrogen bond donors and acceptors, facilitating a multitude of interactions with biological macromolecules. Furthermore, the aromatic nature of the ring provides a rigid scaffold upon which various substituents can be strategically placed to modulate pharmacokinetic and pharmacodynamic properties. This inherent "tunability" has allowed for the development of highly selective and potent drugs targeting a diverse range of enzymes and receptors.

This guide will explore the therapeutic landscape of substituted pyrazoles through the lens of their major applications, providing not only a summary of their biological effects but also a detailed look at the underlying molecular mechanisms and the experimental protocols used to elucidate them.

Anti-Inflammatory Applications: The Legacy of COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in the management of pain and inflammation, and at the forefront of this class of drugs is the pyrazole-containing compound, Celecoxib.

Mechanism of Action: Selective Inhibition of COX-2

Inflammation is a complex biological response, and a key pathway in its propagation is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects due to the inhibition of COX-1. Substituted pyrazoles like Celecoxib were designed to selectively inhibit COX-2, thereby reducing inflammation while minimizing the risk of gastric complications.[1] The diaryl-substituted pyrazole structure of Celecoxib allows it to fit into the larger, more flexible active site of the COX-2 enzyme, a feat not possible with the more constricted active site of COX-1.[2] This selective binding prevents the synthesis of pro-inflammatory prostaglandins, leading to analgesic, anti-inflammatory, and antipyretic effects.[3]

Signaling Pathway: COX-2 Inhibition by Substituted Pyrazoles

Caption: Selective inhibition of the COX-2 enzyme by substituted pyrazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A standard in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema assay in rats. This protocol provides a reliable and reproducible method to quantify the edematous response to an inflammatory stimulus and the inhibitory effect of a test compound.

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Fasting: Animals are randomly divided into groups (n=6 per group), including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the substituted pyrazole. The animals are fasted overnight with free access to water.

-

Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.[4] The control group receives the vehicle.

-

Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[4]

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) and Quantitative Data

The anti-inflammatory activity of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring.

| Compound Class | Key Substitutions for Enhanced Activity | Representative IC50 (COX-2) | Reference |

| Diaryl Pyrazoles | A p-sulfonamide or p-sulfone group on one of the phenyl rings is crucial for COX-2 selectivity. | Celecoxib: 0.04 µM | [2] |

| Triaryl Pyrazolines | The presence of a carboxamide or sulfonamide moiety often enhances activity. | PYZ10: 0.0283 nM | [5] |

| Pyrazole-fused Heterocycles | Fusion with other heterocyclic rings like pyridazine can lead to potent and selective COX-2 inhibitors. | Compound 6f: 1.15 µM | [6] |

Anticancer Applications: Targeting the Machinery of Cell Proliferation

The pyrazole scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating the ability to inhibit a variety of molecular targets crucial for cancer cell growth and survival.[7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Substituted pyrazoles exert their anticancer effects through diverse mechanisms, often by inhibiting key enzymes in signaling pathways that are dysregulated in cancer.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[2] Pyrazole-based compounds, such as Palbociclib, are potent inhibitors of CDK4 and CDK6.[8] By inhibiting these kinases, they prevent the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state. This leads to a G1 phase cell cycle arrest, preventing cancer cells from progressing to the S phase (DNA synthesis).[9]

Signaling Pathway: CDK4/6 Inhibition and G1/S Phase Arrest

Caption: Inhibition of the G1/S phase transition by pyrazole-based CDK4/6 inhibitors.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Many pyrazole derivatives have been developed as inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are frequently overexpressed or mutated in cancer.[7] By blocking the ATP-binding site of these kinases, pyrazole-based inhibitors prevent their autophosphorylation and the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[3][10]

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of EGFR signaling by pyrazole-based inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for screening the anticancer potential of new compounds.[11]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[12]

-

Compound Treatment: The cells are treated with various concentrations of the substituted pyrazole compound for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[12]

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[12] The plate is then incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.[12]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Quantitative Data

The anticancer activity of pyrazole derivatives is highly influenced by the substitution pattern on the pyrazole and appended rings.

| Target | Key Substitutions for Enhanced Activity | Representative IC50 | Cell Line | Reference |

| CDK2 | Hybridization with an indole moiety. | 7a: < 23.7 µM | HCT116, MCF7, HepG2, A549 | [11] |

| EGFR/VEGFR-2 | Fused pyrazole derivatives. | Compound 50: 0.09 µM (EGFR), 0.23 µM (VEGFR-2) | - | [7] |

| p38α MAP Kinase | Varies depending on the specific pyrazole scaffold. | - | - | [8] |

| Topoisomerase-1/EGFR | Differently substituted pyrazoles. | Compound 11: 2.12 µM | HT-29 | [13] |

| General Cytotoxicity | Pyrazoline with a 1,3,4-oxadiazole moiety. | Compound 11: 11.9 µM | U251 | [14] |

Antimicrobial Applications: A New Frontier in the Fight Against Resistance

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Substituted pyrazoles have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[15]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of pyrazole derivatives are diverse and not as well-defined as their anti-inflammatory and anticancer counterparts. However, several potential modes of action have been proposed:

-

Inhibition of Essential Enzymes: Pyrazoles may inhibit enzymes that are crucial for microbial survival, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[5]

-

Disruption of Cell Wall Integrity: Some pyrazole derivatives have been shown to disrupt the bacterial cell wall, leading to cell lysis.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain substituted pyrazoles have been found to inhibit the formation of biofilms and even destroy pre-formed biofilms.[15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of the substituted pyrazole is prepared and then serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[17]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a specific density (e.g., 5 x 10^5 CFU/mL).[10]

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are also included.[17]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[17]

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).[10]

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) and Quantitative Data

The antimicrobial potency of pyrazole derivatives is highly dependent on the nature of the substituents.

| Compound Class | Key Substitutions for Enhanced Activity | Representative MIC (µg/mL) | Target Organism | Reference |

| Coumarin-substituted Pyrazoles | N,N-diphenyl and 4-trifluoromethyl substituents. | 3.125 | MRSA | [15] |

| Pyrazole-Thiazole Hybrids | Hydrazone moiety. | 1.9 - 3.9 | S. aureus | [5] |

| Pyrazole-clubbed Pyrimidines | NH substituent at position 2 of the pyrimidine ring. | 521 µM | MRSA | |

| N-(trifluoromethyl)phenyl Pyrazoles | Dichloro substitution. | 0.78 | MRSA | [5] |

Conclusion and Future Directions

The substituted pyrazole scaffold has unequivocally established its importance in medicinal chemistry, with its presence in a number of clinically successful drugs. The journey from the selective COX-2 inhibitors to a diverse array of anticancer and antimicrobial agents highlights the remarkable adaptability of this heterocyclic core.

The future of pyrazole-based drug discovery lies in the continued exploration of novel substitution patterns to enhance potency and selectivity against both established and novel biological targets. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the rational design of next-generation pyrazole therapeutics. Furthermore, the development of pyrazole-based compounds with multi-target activities, particularly in the context of complex diseases like cancer, represents a promising avenue for future research. As our understanding of the molecular basis of disease deepens, the versatile pyrazole scaffold is poised to remain a central player in the quest for new and improved medicines.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]

-

Celecoxib - Wikipedia. Available from: [Link]

-

Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC - NIH. Available from: [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. Available from: [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available from: [Link]

-

The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. Available from: [Link]

-

EGF/EGFR Signaling Pathway - Creative Diagnostics. Available from: [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. Available from: [Link]

-

Design, Synthesis, and Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. Available from: [Link]

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available from: [Link]

-

Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC - PubMed Central. Available from: [Link]

-

Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents - MDPI. Available from: [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. Available from: [Link]

-

Broth Dilution Method for MIC Determination - Microbe Online. Available from: [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - MDPI. Available from: [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. Available from: [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation | ACS Omega. Available from: [Link]

-

Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad. Available from: [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. Available from: [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. Available from: [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. Available from: [Link]

-

Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. Available from: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]

-

Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Available from: [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Available from: [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. - ResearchGate. Available from: [Link]

-

Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression | PLOS One. Available from: [Link]

-

Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its - Adichunchanagiri University. Available from: [Link]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

-

Structures of pyrazole derivatives with anti-inflammatory activity. - ResearchGate. Available from: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. Available from: [Link]

-

Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

-

Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. - Biomedical and Pharmacology Journal. Available from: [Link]

-

Data Sheet - CDK2 Assay Kit - BPS Bioscience. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. G1/S transition - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Introduction

Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1] Its utility as a key intermediate stems from a combination of its chemical structure and physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering insights for researchers, scientists, and professionals involved in drug development and formulation. Understanding these fundamental characteristics is paramount for optimizing synthetic routes, designing stable formulations, and ensuring regulatory compliance. This document will delve into the theoretical and practical aspects of determining solubility and stability, providing field-proven methodologies and explaining the rationale behind experimental designs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | Colorless liquid | [1] |

| Density | 1.150 g/mL at 25 °C | |

| Boiling Point | 73-80 °C at 5 mmHg | [1] |

| Refractive Index | n20/D 1.491 |

These properties indicate a relatively small, polar molecule that is liquid at room temperature. The presence of the ester and pyrazole functionalities suggests the potential for hydrogen bonding, which will influence its solubility in protic solvents.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is not extensively published, this section outlines a systematic approach to determining its solubility profile.

Theoretical Considerations

The structure of this compound, with its pyrazole ring, methyl substituents, and a methyl ester group, suggests a degree of lipophilicity. However, the nitrogen atoms in the pyrazole ring and the carbonyl group of the ester can act as hydrogen bond acceptors, potentially conferring some solubility in polar solvents. The two methyl groups on the pyrazole ring may slightly decrease aqueous solubility due to an increase in the hydrophobic surface area.

Experimental Determination of Solubility

A robust understanding of solubility requires empirical testing across a range of pharmaceutically relevant solvents. The following protocol outlines a standard method for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities. This should include:

-

Aqueous: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4).

-

Polar Protic: Methanol, Ethanol.

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN).

-

Non-polar: Dichloromethane (DCM), Toluene.

-

-

Equilibration:

-

Add an excess of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.

-

-

Sample Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Causality Behind Experimental Choices:

-

Multiple pH values for aqueous solubility: This is crucial as the ionization state of a compound can significantly impact its solubility. Although the pyrazole ring is weakly basic, understanding its behavior at different physiological pHs is important.

-

Temperature control: Solubility is temperature-dependent. Testing at both room temperature and physiological temperature provides a more complete picture for handling and in-vivo relevance.

-

Equilibration time: Ensuring the system reaches equilibrium is vital for obtaining accurate and reproducible solubility data.

-

Filtration: This step is critical to separate the saturated solution from any undissolved solid, preventing overestimation of solubility.

Stability Profile: A Forced Degradation Approach

Assessing the stability of a compound is a cornerstone of drug development, providing insights into its shelf-life and potential degradation pathways. Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are an essential tool in this evaluation.

Forced Degradation Protocol

The following protocol outlines a systematic approach to investigating the stability of this compound.

1. Hydrolytic Stability:

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl.

-

Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH.

-

Neutral Conditions: Dissolve the compound in purified water.

-

Procedure: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Take samples at various time points. The primary degradation pathway is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

2. Oxidative Stability:

-

Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period, taking samples at various time points. The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opened products or N-oxides.

3. Thermal Stability:

-

Procedure: Expose the pure compound (as a liquid) to dry heat (e.g., 80°C, 100°C) for a defined period. Analyze the sample for any degradation.

4. Photostability:

-

Procedure: Expose a solution of the compound (e.g., in methanol or water) and the pure compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

Analytical Monitoring:

-

A stability-indicating HPLC method must be developed and validated to separate the parent compound from any potential degradation products. A diode array detector is beneficial for assessing peak purity.

-

Mass spectrometry (LC-MS) can be used to identify the mass of degradation products, aiding in their structural elucidation.

Workflow for Stability Testing

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure and literature on related pyrazole compounds, the following degradation pathways are plausible:

-

Ester Hydrolysis: Under both acidic and basic conditions, the primary degradation product is likely to be 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The rate of hydrolysis is expected to be faster under basic conditions.

-

Oxidative Degradation: The pyrazole ring may be susceptible to oxidation, potentially leading to ring cleavage or the formation of N-oxides.

-

Photodegradation: Photoinduced rearrangement or cleavage of the pyrazole ring is a possibility, as seen in other pyrazole carboxylate systems.[2]

-

Thermal Degradation: At elevated temperatures, decarboxylation or other rearrangement reactions could occur, although pyrazole rings are generally thermally stable.

Degradation Pathway Hypothesis

Caption: Hypothesized degradation pathways.

Analytical Methodologies

The accurate quantification of this compound and its potential degradants is crucial. HPLC is the method of choice for this purpose.

Recommended HPLC-UV Method

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely provide good separation of the parent compound and its more polar degradation products.

-

Detection: UV detection at a wavelength where the parent compound and its potential degradants have significant absorbance (a UV scan of the parent compound should be performed to determine the optimal wavelength).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific public domain data on the solubility and stability of this compound is limited, this guide provides a robust framework for its determination. The compound's favorable reactivity and stability, as noted in the literature, make it a valuable building block in chemical synthesis.[1] A thorough understanding and experimental validation of its solubility and stability profiles, as outlined in this guide, are essential for its successful application in research and development. The provided protocols and theoretical considerations offer a solid foundation for any scientist or researcher working with this important chemical entity.

References

- Fedorov, B. O., et al. (2007). Thermal and acid-catalyzed transformations of 3H-pyrazoles obtained from diphenyldiazomethane and methyl phenylpropiolate. Russian Journal of Organic Chemistry, 43(2), 248-256.

- Giedyk, M., et al. (2023). Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. Molbank, 2023(2), M1670.

Sources

theoretical studies on 1,3-dimethyl-1H-pyrazole-5-carboxylate esters

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1,3-Dimethyl-1H-pyrazole-5-carboxylate Esters

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of 1,3-dimethyl-1H-pyrazole-5-carboxylate esters, a class of heterocyclic compounds drawing significant interest in medicinal chemistry. We will move beyond simple descriptions to delve into the theoretical underpinnings that govern their structure, reactivity, and potential as therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate discovery.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The specific substitution pattern on the pyrazole ring, such as in 1,3-dimethyl-1H-pyrazole-5-carboxylate esters, allows for fine-tuning of the molecule's steric and electronic properties. This modulation is critical for optimizing binding affinity to biological targets and improving pharmacokinetic profiles.

Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, have become indispensable for rationally designing and understanding these compounds. They provide a lens to view molecular behavior at an atomic level, predicting properties and interactions before a single molecule is synthesized in the lab.

Molecular Architecture: Synthesis and Structural Elucidation

The journey into the theoretical analysis of a molecule begins with a precise understanding of its three-dimensional structure. This is achieved through a synergistic combination of synthesis, experimental characterization, and computational modeling.

Synthesis Strategy: A Regioselective Approach

The synthesis of pyrazole-5-carboxylate esters is typically achieved through the cyclocondensation reaction of a β-enamino diketone with a substituted hydrazine.[4][5] The reaction of an enaminodiketone with methylhydrazine, for instance, can theoretically yield two different regioisomers. Theoretical calculations are crucial for predicting the thermodynamic stability of the possible products, thereby explaining the formation of a single, desired regioisomer observed experimentally.[6][7]

Experimental Protocol: Synthesis of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Step 1: Intermediate Formation: Diethyl oxalate is reacted with acetone in the presence of a base like sodium ethoxide to form an intermediate ethyl 2,4-dioxopentanoate.

-

Step 2: Enamine Formation: The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a β-enamino diketone.[4][5]

-

Step 3: Cyclocondensation: The purified β-enamino diketone is dissolved in ethanol. An equimolar amount of methylhydrazine is added to the solution.

-

Step 4: Reflux and Isolation: The mixture is heated to reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure.

-

Step 5: Purification: The crude product is purified using column chromatography on silica gel to yield the target compound, this compound.[8]

Geometric Optimization: The Digital Twin

Before any properties can be accurately predicted, a reliable 3D model of the molecule must be generated. Density Functional Theory (DFT) is the workhorse for this task. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), the molecule's geometry is optimized to find its lowest energy conformation.[9][10] This "digital twin" provides precise data on bond lengths, bond angles, and dihedral angles, which often show excellent agreement with experimental data from X-ray crystallography.[9][10]

Table 1: Comparison of Key Geometrical Parameters (Calculated vs. Experimental Analogue)

| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-Ray of Analogue)[9] |

|---|---|---|---|

| Bond Length (Å) | N1-N2 | 1.36 Å | 1.35 Å |

| C5-C=O | 1.48 Å | 1.49 Å | |

| C=O | 1.22 Å | 1.21 Å | |

| Bond Angle (°) | N2-N1-C5 | 110.5° | 111.0° |

| Dihedral Angle (°) | Pyrazole/Ester | 5.8° | 6.0° |

Spectroscopic Fingerprints: A Theoretical-Experimental Correlation

Spectroscopy is the primary language used to identify and characterize molecules. Computational methods allow us to predict these spectra with remarkable accuracy, aiding in the interpretation of experimental results.

Vibrational Analysis (FT-IR)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an FT-IR spectrum.[11] By analyzing the Total Energy Distribution (TED), each calculated frequency can be assigned to a specific molecular motion (e.g., stretching, bending). This is invaluable for confirming the presence of key functional groups.

Table 2: Assignment of Key Vibrational Frequencies (Calculated vs. Experimental)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| Asymmetric C-H Stretch | Methyl (CH₃) | 3015 | 2950-3050 |

| Carbonyl C=O Stretch | Ester | 1725 | 1720-1740 |

| C=N Stretch | Pyrazole Ring | 1580 | 1570-1600 |

| C-O Stretch | Ester | 1250 | 1240-1280 |

NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a powerful DFT-based approach for calculating the nuclear magnetic shielding tensors, which are then converted into the ¹H and ¹³C NMR chemical shifts that chemists observe experimentally.[9][10][11] This allows for unambiguous assignment of every peak in the NMR spectrum, which can be particularly complex in substituted heterocyclic systems.[12]

Electronic Transitions (UV-Vis)

Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from occupied to unoccupied molecular orbitals.[13] The most significant of these is the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's electronic stability and reactivity.[13][14]

Probing Reactivity: A Quantum Chemical Approach

Beyond structure, theoretical calculations provide profound insights into a molecule's inherent reactivity and how it will interact with other molecules.

Frontier Molecular Orbitals (HOMO & LUMO)

The distribution of the HOMO and LUMO provides a map of the molecule's reactive sites.

-

HOMO (Highest Occupied Molecular Orbital): Represents the region most likely to donate electrons. It indicates sites susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the region most likely to accept electrons, indicating sites prone to nucleophilic attack.

For 1,3-dimethyl-1H-pyrazole-5-carboxylate, the HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO is often localized around the electron-withdrawing carboxylate group.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive, color-coded visualization of the charge distribution across the molecule.[15][16][17]

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), highlighting likely sites for hydrogen bond acceptance and interaction with electrophiles.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), highlighting likely sites for hydrogen bond donation and interaction with nucleophiles.

This map is invaluable for predicting non-covalent interactions, which are the foundation of drug-receptor binding.

Virtual Screening: Molecular Docking in Drug Design

The ultimate goal of these theoretical studies in a pharmaceutical context is to predict how the molecule will interact with a biological target, typically a protein or enzyme. Molecular docking is the primary computational tool for this purpose.[15][18]

The Docking Protocol

-

Ligand Preparation: The DFT-optimized 3D structure of the pyrazole ester serves as the starting point.

-

Target Selection: A protein target is chosen based on the known biological activities of similar pyrazole derivatives. For example, Cyclooxygenase-2 (COX-2) is a common target for anti-inflammatory agents, and various microbial enzymes are targets for antimicrobials.[15][18] The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB).

-

Simulation: Docking software calculates the most favorable binding poses of the ligand within the active site of the protein, estimating the binding affinity (often expressed as a docking score in kcal/mol).

-

Analysis: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.[15][19]

Case Study: Docking with a Putative Target

Based on the literature, many pyrazole derivatives exhibit antimicrobial activity.[18] A docking study could be performed against a key bacterial enzyme, such as dihydrofolate reductase (DHFR). The analysis would likely reveal that the ester's carbonyl oxygen acts as a hydrogen bond acceptor, while the pyrazole ring engages in hydrophobic or π-π stacking interactions within the enzyme's active site.

Table 3: Hypothetical Molecular Docking Results

| Parameter | Value/Description |

|---|---|

| Protein Target | Bacterial Dihydrofolate Reductase |

| Binding Affinity | -8.5 kcal/mol |

| Key Interactions | Hydrogen bond with SER-150; Hydrophobic interactions with LEU-28, ILE-94 |

Conclusion and Future Horizons